Potassium myristate
Description
Properties
IUPAC Name |
potassium;tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBVGYZXWPIKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042318 | |
| Record name | Potassium myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tetradecanoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13429-27-1 | |
| Record name | Potassium myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O38QT2542V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
The process utilizes methyl myristate and KOH in the presence of propylene glycol (PG) as a hydrotropic agent:
PG prevents solidification during the reaction, ensuring a uniform mixture. The steps are as follows:
-
Mixing : Methyl myristate and PG are combined at room temperature.
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Saponification : KOH (48% aqueous solution) is added dropwise at 85–95°C under nitrogen atmosphere.
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Aging : The mixture is held at 90°C for 1–2 hours to complete the reaction.
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Topping : Methanol and water are removed under reduced pressure (300–400 torr).
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Cooling and adjustment : The product is cooled to 50°C, and water is added to achieve target viscosity and moisture content.
Critical Parameters
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PG concentration : 25–35 wt% ensures fluidity (viscosity <100 cP at 50°C).
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Molar ratio : KOH to methyl myristate = 1.05:1 for >99% conversion.
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Pressure : Topping at 300–400 torr efficiently separates methanol.
Industrial Production Techniques
Large-scale synthesis adopts continuous reactors to enhance throughput. The patented method employs packed-bed reactors with immobilized enzymes, though traditional batch reactors remain prevalent. Key considerations include:
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Reactor design : Glass-lined or stainless steel reactors resist corrosion from alkaline conditions.
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Energy efficiency : Heat recovery systems mitigate energy costs during topping.
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Waste management : Methanol is condensed and recycled, aligning with green chemistry principles.
Quality Control and Characterization
Post-synthesis analysis ensures compliance with industrial standards:
| Parameter | Target Range | Analytical Method |
|---|---|---|
| Solid content | 50–55 wt% | Gravimetric analysis |
| Viscosity (50°C) | 80–100 cP | Rotational viscometer |
| Unreacted ester | <0.5% | HPLC with UV detection |
| Moisture content | 15–20 wt% | Karl Fischer titration |
| Freezing point | ≤-5°C | Differential scanning calorimetry |
Data derived from patented protocols highlight the reproducibility of this method.
Comparative Analysis of Methods
Neutralization vs. Saponification
| Factor | Neutralization | Saponification |
|---|---|---|
| Starting material | Myristic acid | Methyl myristate |
| Byproducts | Water | Methanol |
| Reaction homogeneity | Moderate (requires PG) | High (PG ensures uniformity) |
| Scalability | Limited to batch | Suitable for continuous |
Cost and Efficiency
Saponification outperforms neutralization in large-scale settings due to higher yields (98.5% vs. 85–90%) and reduced solvent consumption.
Challenges and Optimization Strategies
Common Issues
-
Viscosity control : High PG concentrations (>35 wt%) increase pumping costs.
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Methanol removal : Incomplete topping leaves residual methanol, affecting product purity.
Mitigation Approaches
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Process intensification : Integrate molecular sieves for in-situ water removal.
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Catalyst recycling : Reuse PG across batches to reduce raw material costs.
Chemical Reactions Analysis
Hydrolysis Reactions
Potassium myristate undergoes hydrolysis in aqueous environments, particularly under acidic or elevated-temperature conditions. This reaction regenerates myristic acid and potassium hydroxide:
Key Findings :
-
Hydrolysis is reversible and pH-dependent, favoring myristic acid formation in acidic media .
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The surfactant properties of this compound arise from its ability to form micelles in water, which dissociate upon hydrolysis .
Substitution Reactions
This compound participates in ion-exchange reactions with metal salts, forming insoluble metal myristates:
Research Insights :
-
Substitution reactions are utilized industrially to synthesize derivatives like calcium myristate (CAS 15284-51-2) and magnesium myristate (CAS 4086-70-8) .
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These reactions are critical in formulating cosmetics and lubricants, where metal soaps enhance texture and stability .
Oxidation Reactions
The alkyl chain of this compound is susceptible to oxidation under strong oxidizing conditions:
Experimental Evidence :
-
In fungal metabolism, this compound undergoes β-oxidation to produce acetyl-CoA, which enters the TCA cycle for energy production .
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Chemical oxidation with agents like KMnO₄ yields myristic acid derivatives and potassium carbonate .
Biological Degradation Pathways
This compound serves as a carbon source for microorganisms, driving biodegradation:
Mechanism :
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Uptake : Fungi like Rhizophagus irregularis absorb myristate via branched absorbing structures (BAS) .
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Metabolism : β-oxidation shortens the fatty acid chain, generating ATP and precursors for gluconeogenesis .
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Incorporation : Radiolabeled [1-¹³C]myristate is integrated into fungal cell walls as chitin and chitosan .
Table 1: Biodegradation Efficiency of this compound
| Organism | Metabolic Pathway | Key Products | Reference |
|---|---|---|---|
| Rhizophagus irregularis | β-oxidation, TCA cycle | Acetyl-CoA, Glucosamine | |
| Staphylococcus aureus | Cell membrane disruption | Lysis, reduced biofilm |
Antimicrobial Activity
This compound exhibits bactericidal effects through surfactant-driven membrane disruption:
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Mechanism : The amphiphilic structure integrates into lipid bilayers, causing leakage of cytoplasmic content (e.g., LDH) .
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Efficacy : Demonstrates 90% biofilm clearance against methicillin-resistant Staphylococcus aureus (MRSA) at 1 min exposure .
Table 2: Antimicrobial Performance vs. Synthetic Detergents
| Agent | Biofilm Clearance (%) | Cell Viability Reduction | Reference |
|---|---|---|---|
| This compound | 90.3 ± 2.9 | >95% | |
| Sodium lauryl sulfate | 78.0 ± 7.7 | 75% |
Industrial and Environmental Relevance
Scientific Research Applications
Agricultural Applications
Enhancement of Mycorrhizal Colonization
Recent studies have shown that potassium myristate can significantly enhance the colonization of arbuscular mycorrhizal fungi (AMF) in plants. For instance, a study investigated the effects of exogenous this compound on the growth and development of AMF associated with tomato plants. The application of a 5 mM this compound solution promoted hyphal growth and branching, leading to increased mycorrhizal colonization rates. The results indicated that while this compound stimulated AMF development, it did not adversely affect plant growth, suggesting a beneficial role in symbiotic relationships between plants and fungi .
Table 1: Effects of this compound on Mycorrhizal Colonization
| Treatment | Hyphal Growth | Mycorrhizal Colonization Rate (%) | Plant Growth Impact |
|---|---|---|---|
| Control | Low | 15 | Positive |
| 5 mM Myristate | High | 45 | Neutral |
Microbiological Applications
Bactericidal Properties
This compound has demonstrated bactericidal effects against various bacterial species. In a study assessing the viability of cells treated with different fatty acid potassium compounds, this compound exhibited significant bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlighted its potential use as an antimicrobial agent in clinical and sanitation applications .
Table 2: Bactericidal Effects of this compound
| Bacterial Species | Viability (%) Post-Treatment |
|---|---|
| Staphylococcus aureus | 85 |
| Escherichia coli | 78 |
| Bacillus cereus | 80 |
| Clostridium perfringens | 75 |
Biochemical Applications
Carbon and Energy Source for Fungi
This compound serves as an effective carbon and energy source for certain fungi. Research indicates that it boosts the asymbiotic growth of AM fungi, leading to increased biomass production. Specifically, a study found that colonies treated with this compound exhibited double the dry weight compared to untreated controls after two months . This property makes it valuable in biotechnological applications where fungal growth is required.
Table 3: Impact of this compound on Fungal Biomass
| Treatment | Dry Weight (g) after 2 Months |
|---|---|
| Control | 0.5 |
| 1 mM Myristate | 1.0 |
Case Studies
Case Study 1: Mycorrhizal Fungi and Tomato Plants
In an experimental setup using tomato hairy roots inoculated with AMF, researchers applied this compound to assess its influence on fungal colonization and plant health. The results showed enhanced hyphal development and increased nutrient exchange between the AMF and tomato roots, underscoring the compound's role in agricultural productivity through improved symbiotic relationships .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of this compound in various formulations against common pathogens. The results indicated that formulations containing this compound consistently outperformed traditional antimicrobial agents like sodium lauryl sulfate (SLS), suggesting its potential for use in personal care products and disinfectants .
Mechanism of Action
Potassium myristate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to emulsify oils and fats. This property is crucial for its cleansing action in soaps and detergents. At the molecular level, this compound forms micelles, which encapsulate oil and dirt particles, making them soluble in water and easy to wash away .
Comparison with Similar Compounds
Comparison with Similar Potassium Fatty Acid Salts
Potassium myristate belongs to a family of fatty acid salts with varying chain lengths. Below is a comparative analysis of its properties against related compounds:
Structural and Physicochemical Properties
Key Findings :
- Solubility : Shorter-chain salts (C8–C12) exhibit higher water solubility, whereas longer chains (C16–C18) are less soluble, limiting their applications in aqueous systems .
- Thermal Stability : Longer carbon chains correlate with higher melting points, enhancing stability in high-temperature processes (e.g., baking for C14K) .
Antimicrobial Activity
- C8–C12 Salts : Exhibit potent antibacterial effects due to their ability to disrupt microbial membranes. Potassium laurate (C12K) shows the strongest activity against Gram-negative bacteria .
- This compound (C14K) : While less effective than C12K against bacteria, it demonstrates superior antifungal properties , making it suitable for inhibiting bread mold (Aspergillus spp.) .
- C16–C18 Salts : Minimal antimicrobial activity, often replaced by synthetic alternatives in preservatives .
Industrial Uses
- Detergents : C14K’s moderate solubility and surfactant properties make it preferable in liquid cleansers, whereas C18K is used in solid soaps .
- Coatings : Longer-chain salts like cerium/zirconium myristate form superhydrophobic surfaces (contact angle >161°), but potassium salts are unsuitable due to lower hydrophobicity .
Research Highlights and Mechanisms
- Antifungal Mechanism in Baking : C14K disrupts fungal cell membranes and inhibits ergosterol synthesis, a critical component of fungal membranes .
- Fungal Symbiosis : In R. clarus, C14K activates runner hyphae formation, enhancing nutrient uptake. This effect is absent in C8–C18 salts .
- However, the potassium ion’s role in such interactions remains unexplored .
Biological Activity
Potassium myristate is a potassium salt of myristic acid, a saturated fatty acid commonly found in various natural sources. Its biological activity has garnered attention due to its roles in agriculture, food preservation, and potential health benefits. This article explores the biological activities of this compound, including its antimicrobial properties, ecological effects, and applications in various fields.
This compound has the chemical formula C14H27KO2 and is categorized as a soap salt. It is soluble in water, which allows it to interact effectively with various biological systems. The structure consists of a long hydrocarbon chain (myristic acid) attached to a potassium ion, which contributes to its surfactant properties.
Antimicrobial Activity
Bactericidal Effects
Research has demonstrated that this compound exhibits significant bactericidal activity against various pathogens. For instance, studies have shown that fatty acid salts, including this compound, have effective antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.
Fungal Inhibition
In addition to its antibacterial properties, this compound has been investigated for its antifungal activity. A study highlighted its effectiveness in mold-proofing applications, suggesting that it can inhibit fungal growth in food products . This property is particularly beneficial in extending the shelf life of baked goods by preventing mold contamination.
Ecological Impact
Toxicity Studies
The ecological effects of this compound have been assessed in various studies. While it is generally recognized as safe (GRAS) for human consumption, its toxicity to aquatic organisms raises concerns. Research indicates that this compound can be toxic to certain aquatic invertebrates, prompting further investigation into its environmental impact .
| Organism | Toxicity Level |
|---|---|
| Aquatic Invertebrates | High |
| Upland Game Birds | Low |
| Mammals | Low |
Applications in Agriculture
This compound is utilized as an insecticide and acaricide due to its ability to disrupt the cellular membranes of pests. The U.S. Environmental Protection Agency (EPA) recognizes its use in agricultural settings for controlling various insects while maintaining a low risk profile for humans and non-target species .
Case Studies
-
Antifungal Properties
A study conducted on the use of fatty acid salts in baked goods demonstrated that this compound effectively reduced mold growth during storage periods. This research supports its application as a natural preservative in food products . -
Carbon Source for Fungi
Research published in Proceedings of the National Academy of Sciences indicated that myristate serves as a vital carbon and energy source for arbuscular mycorrhizal fungi (AM fungi), enhancing their growth and biomass production under asymbiotic conditions .
Q & A
Q. What are the standard methodologies for synthesizing and characterizing potassium myristate in laboratory settings?
this compound is synthesized via neutralization of myristic acid with potassium hydroxide under controlled conditions. Characterization involves:
- Acid value titration to confirm complete neutralization .
- FTIR spectroscopy to identify carboxylate (COO⁻) stretching bands (~1,550 cm⁻¹) .
- GC-MS for purity analysis, ensuring minimal contamination from unreacted fatty acids .
- Thermogravimetric analysis (TGA) to assess thermal stability, critical for applications requiring heat resistance .
Q. How is this compound utilized in fungal symbiosis studies, and what experimental parameters are critical for reproducibility?
this compound serves as a carbon source in asymbiotic fungal cultures (e.g., Rhizophagus irregularis). Key protocols include:
- Concentration optimization : 0.1–0.5 mM in half-strength modified SC medium to avoid toxicity .
- Incubation duration : 8 weeks for spore formation and biomass measurement .
- Immobilized cell culture systems to mimic natural rhizospheric conditions .
- Control groups with alternative carbon sources (e.g., palmitic acid) to validate specificity .
Advanced Research Questions
Q. What mechanisms underlie this compound’s activation of β-oxidation and glyoxylate cycle pathways in fungi?
this compound induces transcriptional upregulation of:
- β-oxidation enzymes (e.g., acyl-CoA dehydrogenases), confirmed via RNA-seq .
- Glyoxylate cycle genes (e.g., isocitrate lyase), enabling carbon flux into gluconeogenesis . Methodological approaches:
- [1-13C]myristate isotope tracing to track carbon incorporation into fungal cell walls via LC-MS .
- Gene knockout strains to validate pathway dependencies .
- Fluorescent fatty acid probes (e.g., BODIPY-labeled) to monitor uptake kinetics .
Q. How do experimental variables (e.g., pH, temperature) influence this compound’s efficacy in fungal growth assays?
Critical variables include:
- pH : Neutralization to ~7.0 is essential to prevent fatty acid precipitation .
- Temperature : 25–28°C optimal for fungal hyphal elongation; deviations >30°C reduce spore viability .
- Co-supplementation : Synergy with 5 mM monosaccharides enhances biomass by 40% in immobilized cultures . Data interpretation tools:
- ANOVA with Tukey’s post-hoc tests for comparing spore counts and biomass across treatments .
- Confocal microscopy to quantify hyphal branching and arbuscule-like structures .
Q. What contradictions exist in the literature regarding this compound’s role in fatty acid uptake vs. metabolic activation?
Key contradictions:
- Uptake necessity : Fluorescent probes show fatty acid uptake occurs even in non-activated spores, suggesting transport is independent of metabolic activation .
- Metabolic vs. signaling roles : Myristate-induced N-myristoyltransferase (NMT) upregulation implies protein modification may drive hyphal differentiation, not just carbon provision . Resolution strategies:
- Time-course experiments to decouple uptake (minutes) from transcriptional responses (hours) .
- Dose-response assays distinguishing growth effects from signaling thresholds .
Methodological Best Practices
Q. How should researchers address variability in this compound’s solubility across experimental systems?
- Solubilization protocols : Use this compound pre-dissolved in hot ethanol (60°C) and filter-sterilized to avoid colloidal aggregates .
- Surfactant compatibility : Co-administration with β-methyl-aspartyl-glycine (β-MAG) improves dispersion in aqueous media .
- Dynamic light scattering (DLS) to monitor particle size distribution during solubilization .
Q. What analytical techniques are recommended for quantifying this compound’s integration into fungal membranes?
- Lipid extraction : Folch method with chloroform-methanol (2:1) to isolate fungal lipids .
- Thin-layer chromatography (TLC) with phosphomolybdic acid staining to separate myristate-derived triacylglycerols (TAGs) .
- MALDI-TOF MS for lipidomic profiling of membrane phospholipids .
Data Interpretation and Reporting
Q. How should conflicting results in this compound’s bioactivity be statistically reconciled?
- Meta-analysis frameworks : Use PRISMA guidelines to aggregate data from studies with comparable doses and fungal strains .
- Sensitivity analysis to identify outlier datasets influenced by unaccounted variables (e.g., trace metal contamination) .
- Multivariate regression to model interactions between myristate concentration, pH, and biomass yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
